5-(2-Isopropylthiazol-4-yl)furan-3-carboxylic acid
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Overview
Description
5-(2-Isopropylthiazol-4-yl)furan-3-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a furan ring, connected through a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isopropylthiazol-4-yl)furan-3-carboxylic acid typically involves the formation of the thiazole and furan rings followed by their coupling. One common method includes the reaction of 2-isopropylthiazole with furan-3-carboxylic acid under specific conditions. The reaction may require catalysts and solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(2-Isopropylthiazol-4-yl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-(2-Isopropylthiazol-4-yl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Isopropylthiazol-4-yl)furan-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methylthiazol-4-yl)furan-3-carboxylic acid
- 5-(2-Ethylthiazol-4-yl)furan-3-carboxylic acid
- 5-(2-Propylthiazol-4-yl)furan-3-carboxylic acid
Uniqueness
5-(2-Isopropylthiazol-4-yl)furan-3-carboxylic acid is unique due to the presence of the isopropyl group on the thiazole ring, which may influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H11NO3S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
5-(2-propan-2-yl-1,3-thiazol-4-yl)furan-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3S/c1-6(2)10-12-8(5-16-10)9-3-7(4-15-9)11(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
XQJYSEGVSNLKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)C2=CC(=CO2)C(=O)O |
Origin of Product |
United States |
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